molecular formula C9H6FNO3 B6149824 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 1566838-47-8

6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B6149824
CAS RN: 1566838-47-8
M. Wt: 195.1
InChI Key:
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Description

“6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H9FO2 . It is a derivative of indole, a heterocyclic aromatic organic compound . The compound has a molecular weight of 180.18 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has a fluoro group attached at the 6th position and a methoxy group at the 5th position .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future research directions for “6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione” and its derivatives could involve exploring their potential therapeutic applications, given the wide range of biological activities exhibited by indole derivatives . Further studies could also focus on developing more efficient synthesis methods for these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione involves the conversion of 5-methoxyindole-2,3-dione to the desired product through a series of reactions.", "Starting Materials": [ "5-methoxyindole-2,3-dione", "fluorine gas", "sodium hydride", "acetic anhydride", "glacial acetic acid", "sulfuric acid", "water" ], "Reaction": [ "Step 1: 5-methoxyindole-2,3-dione is reacted with sodium hydride in dry DMF to form the sodium salt of the compound.", "Step 2: Fluorine gas is bubbled through the reaction mixture to introduce the fluorine atom at the 6-position of the indole ring.", "Step 3: The resulting mixture is then treated with acetic anhydride and glacial acetic acid to form the acetylated intermediate.", "Step 4: Sulfuric acid is added to the reaction mixture to hydrolyze the acetyl group and form the desired product, 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione.", "Step 5: The product is isolated by filtration and washed with water to remove any impurities." ] }

CAS RN

1566838-47-8

Molecular Formula

C9H6FNO3

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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